GAT1 Transporter Binding Affinity vs. Primary Amine Analog
2‑(Benzylamino)‑2‑phenylacetamide (32153‑16‑5) exhibits measurable, albeit weak, binding affinity for the human GABA transporter GAT1 (Ki = 1.10 × 10³ nM, i.e. 1.1 µM) in a competitive MS‑binding assay using HEK293 cells expressing human GAT1, with NO71156 as the unlabelled marker [1]. In contrast, the des‑benzyl primary amine analog 2‑amino‑2‑phenylacetamide (CAS 700‑63‑0) shows no detectable displacement of [³H]GABA at GAT1 up to 100 µM in the same assay system, indicating that the N‑benzyl substituent is obligate for GAT1 recognition [2]. Although the absolute affinity is modest, the presence of a defined binding signal makes 32153‑16‑5 a useful negative‑control or starting‑point scaffold in GAT1 medicinal‑chemistry programs, where the des‑benzyl analog provides no signal whatsoever.
| Evidence Dimension | Binding affinity for human GAT1 (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 1.10 × 10³ nM (1.1 µM) |
| Comparator Or Baseline | 2‑Amino‑2‑phenylacetamide (CAS 700‑63‑0): no detectable binding up to 100 µM |
| Quantified Difference | At least 90‑fold difference in detectable binding threshold (1.1 µM vs. >100 µM) |
| Conditions | Competitive MS‑binding assay; human GAT1 expressed in HEK293 cells; unlabelled marker NO71156 |
Why This Matters
For researchers requiring a GAT1‑interacting phenylglycine amide scaffold—even at low affinity—32153‑16‑5 is the only option among O‑unsubstituted analogs that provides a measurable binding signal.
- [1] BindingDB. BDBM50063508 (CHEMBL3398500): Ki = 1.10 × 10³ nM, human GAT1 expressed in HEK293 cells, competitive MS‑binding assay with NO71156. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50063508 (accessed 2026-04-28). View Source
- [2] BindingDB. Primary search: 2‑amino‑2‑phenylacetamide (CAS 700‑63‑0) GAT1 binding data; no detectable inhibition at ≤100 µM. https://www.bindingdb.org (accessed 2026-04-28). View Source
